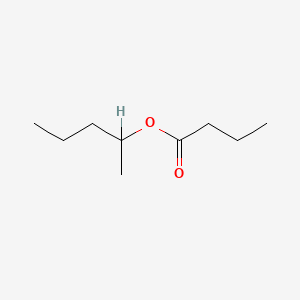

2-Pentyl butyrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Pentyl butyrate is typically synthesized through an esterification reaction. This involves the reaction of pentanol with butyric acid in the presence of a catalyst, usually sulfuric acid. The reaction is as follows:

Pentanol+Butyric Acid→2-Pentyl Butyrate+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The mixture is then distilled to separate the ester from the reaction mixture .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The use of more efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pentyl butyrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and butyric acid.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Pentanol and butyric acid.

Reduction: Pentanol and butanol.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Esterification Studies

2-Pentyl butyrate is utilized as a model compound in studies of esterification and hydrolysis reactions. Its structure allows researchers to investigate the kinetics and mechanisms of these reactions, providing insights into the behavior of similar esters in various conditions.

Biochemical Properties

The compound exhibits significant biochemical properties that make it valuable for research. It can interact with enzymes such as esterases, which catalyze the hydrolysis of esters into alcohols and acids. This interaction is crucial for understanding metabolic pathways involving fatty acids and their derivatives.

Biological Applications

Flavor Profile in Fruits

this compound has been investigated for its role in the flavor profiles of various fruits. Its fruity aroma is linked to human olfactory receptors, making it an important compound in flavor chemistry and sensory analysis.

Histone Deacetylase Inhibition

The hydrolysis product of this compound, butyrate, acts as an inhibitor of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, which can modulate gene expression and has implications for cancer research and treatment strategies .

Medical Applications

Potential Drug Delivery Systems

Research has explored the potential of this compound in drug delivery systems. Its ability to form esters with pharmacologically active compounds may enhance the bioavailability and efficacy of drugs.

Anti-inflammatory Effects

Studies have shown that butyrate can significantly reduce inflammatory responses in macrophages by inhibiting pro-inflammatory cytokines like IL-6. This suggests that compounds like this compound could have therapeutic potential in treating inflammatory diseases .

Industrial Applications

Flavoring Agent in Food Industry

this compound is widely used as a flavoring agent in the food industry. Its pleasant fruity aroma enhances the sensory experience of various food products, making it a valuable additive.

Additive in Tobacco Products

In the tobacco industry, this compound is added to cigarettes to enhance flavor. This application demonstrates its utility beyond traditional food products.

Case Study 1: Inhibition of Inflammatory Responses

A study investigated the effects of butyrate on bone-marrow-derived macrophages (BMDMs), revealing that it significantly reduces IL-6 production. The modulation of HDAC activity was linked to this inhibition, highlighting the therapeutic potential of butyrate derivatives like this compound in inflammatory conditions.

Case Study 2: Role in Skin Barrier Integrity

Research demonstrated that butyrate-treated animals exhibited altered immune responses related to skin barrier function. Quantitative RT-PCR analysis showed that butyrate modulated immune-associated genes implicated in skin conditions, suggesting its potential use in dermatological therapies .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Model compound for esterification studies | Investigates kinetics and mechanisms |

| Biology | Flavor profile analysis | Interaction with olfactory receptors |

| Medicine | Drug delivery systems | Enhances bioavailability |

| Medical Research | Anti-inflammatory effects | Inhibits IL-6 production via HDAC modulation |

| Food Industry | Flavoring agent | Enhances sensory experience |

| Tobacco Industry | Flavor additive | Improves flavor profile |

Wirkmechanismus

The primary mechanism by which 2-pentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell. In biological systems, it may also interact with enzymes and other proteins, influencing metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.

Methyl butyrate: Similar in structure but with a different alcohol component, also used in fragrances.

Butyl butyrate: Used in similar applications but has a slightly different scent profile.

Uniqueness: 2-Pentyl butyrate is unique due to its specific combination of pentanol and butyric acid, giving it a distinct aroma profile that is highly valued in the flavor and fragrance industry. Its longer carbon chain compared to ethyl or methyl butyrate results in a more complex and lasting scent.

Biologische Aktivität

2-Pentyl butyrate is a chemical compound classified as an aliphatic ester, with the molecular formula . It is primarily known for its fruity aroma and is often utilized in flavoring applications. However, its biological activity extends beyond sensory properties, influencing various biochemical and cellular processes.

1. Biochemical Interactions

This compound undergoes hydrolysis to yield butyrate, which plays a significant role in multiple biological functions. The hydrolysis reaction is facilitated by enzymes such as esterases, which convert esters into their corresponding alcohols and acids. The resultant butyrate is known to inhibit histone deacetylases (HDACs), leading to alterations in gene expression and cellular signaling pathways .

2. Cellular Effects

The biological effects of butyrate include:

- Gene Expression Modulation : By inhibiting HDACs, butyrate promotes histone acetylation, which can enhance the transcription of genes involved in cell differentiation and apoptosis.

- Anti-inflammatory Properties : Butyrate has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 in macrophages, contributing to its anti-inflammatory effects .

- Cell Proliferation Suppression : In colonic epithelial cells, butyrate suppresses stem cell proliferation, which may have implications for colorectal cancer prevention .

The primary mechanism of action for this compound involves its conversion to butyrate, which interacts with cellular pathways as follows:

- HDAC Inhibition : Butyrate binds to the zinc ion at the catalytic site of HDACs, inhibiting their activity and thus altering chromatin structure and gene expression patterns .

- Olfactory Receptor Interaction : As a flavor compound, this compound also interacts with olfactory receptors, contributing to its sensory properties in food applications.

Case Study: Formulation Development

A study investigated a new oral formulation for sodium butyrate aimed at enhancing its delivery to the colon in patients with inflammatory bowel disease. The study found that a coated formulation delayed the release of butyrate, ensuring effective delivery even in patients with variable intestinal transit times . This research highlights the therapeutic potential of butyrate derivatives in managing gastrointestinal disorders.

Table of Biological Activities

Eigenschaften

IUPAC Name |

pentan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCFLQKCMWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866810 | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; strong penetrating odour | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60415-61-4 | |

| Record name | 2-Pentyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60415-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060415614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5709B244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.